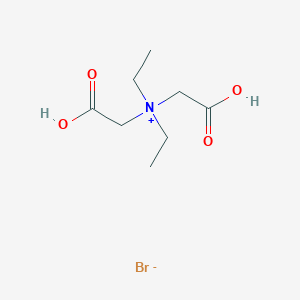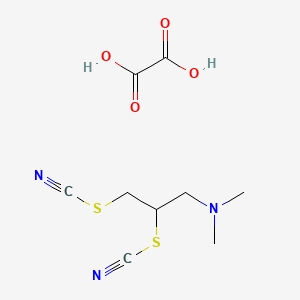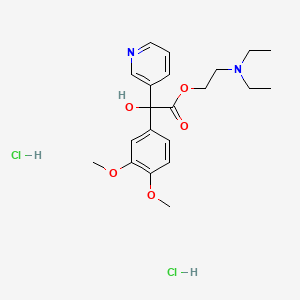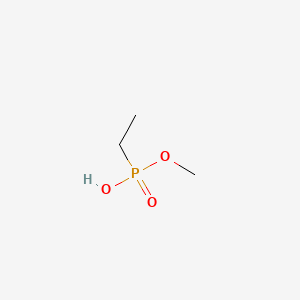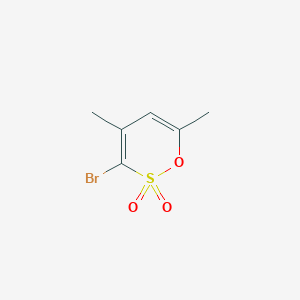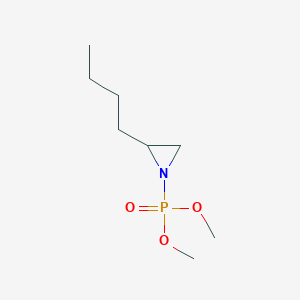
2-Butyl-1-dimethoxyphosphorylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-dimethoxyphosphorylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain associated with the three-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1-dimethoxyphosphorylaziridine typically involves the reaction of a suitable aziridine precursor with a phosphorylating agent. One common method involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, producing aryl aziridine carboxylates with high yields and excellent diastereoselectivity .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method involves the conversion of aminoethanol to the sulfate ester, followed by base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-1-dimethoxyphosphorylaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve ring-opening.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring can lead to the formation of various amine derivatives .
Aplicaciones Científicas De Investigación
2-Butyl-1-dimethoxyphosphorylaziridine has several applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
Mecanismo De Acción
The mechanism of action of 2-Butyl-1-dimethoxyphosphorylaziridine involves its high reactivity due to the ring strain of the aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phosphoryl group can further influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states .
Comparación Con Compuestos Similares
N-tosylaziridine: A derivative of aziridine with a tosyl group, used in similar synthetic applications.
Ethyl diazoacetate-derived aziridines: These compounds are synthesized using ethyl diazoacetate and are known for their high diastereoselectivity.
Uniqueness: The phosphoryl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Propiedades
Número CAS |
27356-58-7 |
|---|---|
Fórmula molecular |
C8H18NO3P |
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
2-butyl-1-dimethoxyphosphorylaziridine |
InChI |
InChI=1S/C8H18NO3P/c1-4-5-6-8-7-9(8)13(10,11-2)12-3/h8H,4-7H2,1-3H3 |
Clave InChI |
OSPFUUYPZHQJSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CN1P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



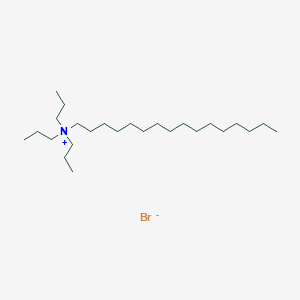

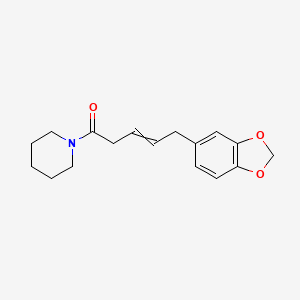
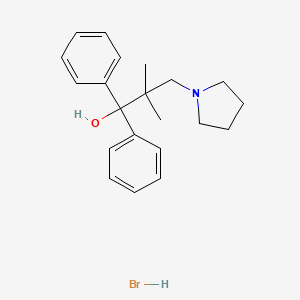
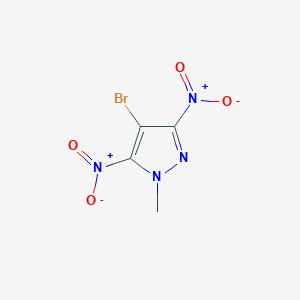
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
